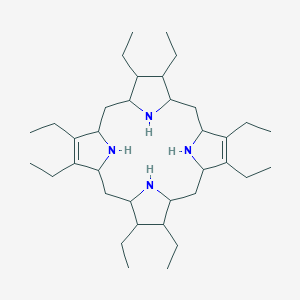
2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This particular compound is characterized by its extensive ethyl substitution, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with various metal ions. For instance, metalation with palladium (II) can be achieved under specific conditions . Similarly, cobalt (II) and iron (III) chloride can be used to form corresponding metalated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. The process would include the preparation of the porphine precursor followed by metalation under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of metal ions in the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Metalation reactions often require specific metal salts like palladium (II) chloride, cobalt (II) chloride, and iron (III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, metalation with palladium (II) results in the formation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium (II) .
Applications De Recherche Scientifique
2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its metal-binding properties.
Biology: Studied for its role in mimicking natural porphyrins found in biological systems.
Medicine: Investigated for potential therapeutic applications, including photodynamic therapy.
Industry: Utilized in the development of sensors and other analytical devices.
Mécanisme D'action
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to bind metal ions and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that contain metal ions as cofactors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
- 5,10,15,20-Tetraphenyl-21H,23H-porphine
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin apart is its extensive ethyl substitution, which enhances its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high reactivity and stability.
Propriétés
Formule moléculaire |
C36H64N4 |
|---|---|
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
2,3,7,8,12,13,17,18-octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C36H64N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h21-22,27-40H,9-20H2,1-8H3 |
Clé InChI |
RGWXALAFTLKQMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CC)N2)CC)CC)CC)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)

![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)
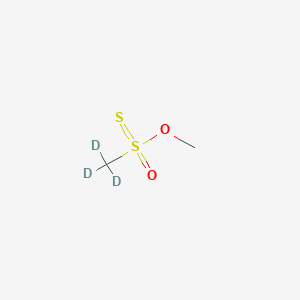

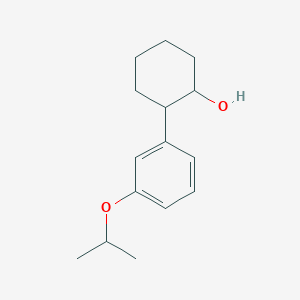
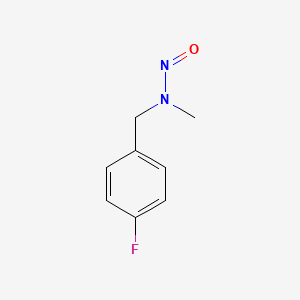
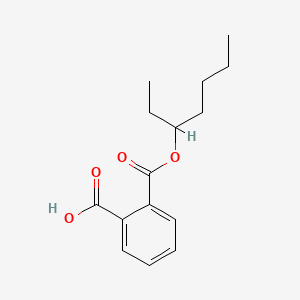
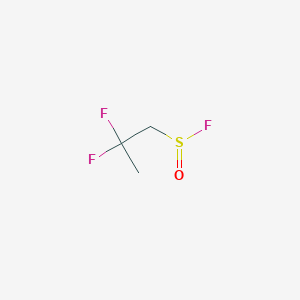
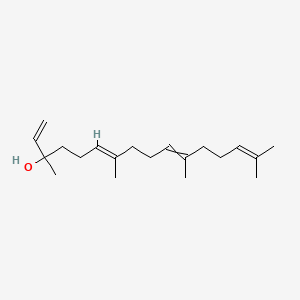

![N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)](/img/structure/B13405443.png)
![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
